Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride
Description
Molecular Geometry and Bonding Analysis of the Cubane Core
The cubane core of methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride maintains the characteristic pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane framework, where eight carbon atoms occupy the vertices of a nearly perfect cube. The fundamental geometric parameters of the unsubstituted cubane structure establish a foundation for understanding the substituted derivative, with carbon-carbon bond lengths approximating 1.55 Angstroms and carbon-carbon-carbon bond angles of approximately 90 degrees. However, substitution at positions 1 and 4 introduces significant geometric perturbations that alter the idealized cubic symmetry.
Research on related cubane carboxylic acid derivatives has revealed that functional group substitution induces measurable distortions in the cubane framework. Nuclear magnetic resonance studies of cubane monocarboxylate and 1,4-dicarboxylate compounds in lyotropic liquid crystalline solutions demonstrate that these molecules deviate from perfect cubane geometry. The vicinal protons adjacent to carboxylate groups exhibit displacement toward these functional groups along the three-fold symmetry axis, resulting in an elongation of the molecular structure relative to an ideal cube. Specifically, distance ratio analysis reveals values of 1:1.4035:1.7233 for the dicarboxylate compared to the ideal cubic ratios of 1:1.4142:1.7321.
The incorporation of both methyl carboxylate and aminomethyl hydrochloride functionalities creates a complex electronic environment within the cubane framework. Computational studies on cubane and azacubane derivatives using density functional theory methods with B3LYP functional and aug-cc-PVDZ basis sets provide insight into the electronic structure modifications induced by nitrogen incorporation. These calculations demonstrate that substitution significantly affects the molecular orbital distributions and energetic properties of the cubane system.
| Geometric Parameter | Ideal Cubane | Substituted Cubane | Reference |
|---|---|---|---|
| Carbon-Carbon Bond Length | 1.55 Å | 1.55-1.57 Å | |
| Carbon-Carbon-Carbon Angle | 90° | 88-92° | |
| Distance Ratios | 1:1.414:1.732 | 1:1.404:1.723 |
Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures
The spectroscopic characterization of this compound reveals distinctive signatures that reflect both the unique cubane framework and the specific functional group substitutions. The International Union of Pure and Applied Chemistry nomenclature for this compound, "this compound," corresponds to the structural formula with InChI code 1S/C11H13NO2.ClH/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12;/h3-8H,2,12H2,1H3;1H.
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The cubane protons typically appear in the aliphatic region, with the highly strained environment creating unique shielding effects. For related cubane carboxylic acid derivatives, proton nuclear magnetic resonance spectra show characteristic patterns where the cubane framework protons appear as complex multipiples due to the rigid three-dimensional structure. The methyl ester protons are expected to appear as a singlet around 3.7 parts per million, consistent with aliphatic ester functionality. The aminomethyl protons, when protonated in the hydrochloride salt form, would exhibit distinct chemical shifts reflective of the charged nitrogen environment.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the methyl ester functionality appears in the region of 1740-1720 reciprocal centimeters, typical for saturated aliphatic esters. The protonated amino group in the hydrochloride salt exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3400-3250 reciprocal centimeters, along with nitrogen-hydrogen bending modes around 1650-1580 reciprocal centimeters. The cubane carbon-hydrogen stretching vibrations contribute to the aliphatic carbon-hydrogen region around 3000-2850 reciprocal centimeters.
Mass spectrometry fragmentation patterns for aminomethyl-substituted compounds typically show characteristic losses that aid in structural identification. Primary amines commonly exhibit base peaks at mass-to-charge ratio 30, corresponding to the CH₂=NH₂⁺ fragment. The molecular ion peak appears at mass-to-charge ratio 227 for the hydrochloride salt, with characteristic isotope patterns reflecting the presence of chlorine. Loss of the hydrochloride moiety (mass 36) would generate a fragment at mass-to-charge ratio 191, while loss of the methoxy group (mass 31) from the ester functionality represents another common fragmentation pathway.
| Spectroscopic Technique | Key Signatures | Chemical Shifts/Frequencies |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Cubane protons | 4.1-4.2 ppm (multiplet) |
| ¹H Nuclear Magnetic Resonance | Methyl ester | 3.7 ppm (singlet) |
| Infrared | Carbonyl stretch | 1740-1720 cm⁻¹ |
| Infrared | Nitrogen-Hydrogen stretch | 3400-3250 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 227 |
| Mass Spectrometry | Base peak (aminomethyl) | m/z 30 |
Crystallographic Insights into the Hydrochloride Salt Form
The crystallographic structure of this compound provides fundamental insights into the three-dimensional organization and intermolecular interactions that govern the solid-state properties of this compound. Crystal engineering studies of related 4-substituted-1-cubanecarboxylic acid derivatives reveal consistent structural motifs that illuminate the supramolecular behavior of functionalized cubane compounds. The recurring syn-anti oxygen-hydrogen-oxygen catemer pattern observed in the crystal structures of 4-chloro-1-cubanecarboxylic acid, 4-bromo-1-cubanecarboxylic acid, 4-iodo-1-cubanecarboxylic acid, and 4-(methoxycarbonyl)-1-cubanecarboxylic acid suggests that similar hydrogen bonding patterns may be present in the hydrochloride salt form.
The formation of supramolecular synthons in cubane carboxylic acid derivatives is facilitated by auxiliary carbon-hydrogen-oxygen hydrogen bonds formed by the relatively acidic cubyl carbon-hydrogen groups. These secondary interactions stabilize the primary hydrogen bonding networks and contribute to the overall crystal packing efficiency. The presence of the protonated aminomethyl group in the hydrochloride salt introduces additional hydrogen bonding capabilities through nitrogen-hydrogen-chloride interactions, potentially creating more complex three-dimensional networks compared to simple carboxylic acid derivatives.
Computational investigations using atom-atom potential methods with the Packing of Molecules in Crystal program provide theoretical frameworks for understanding the crystal structures of cubane derivatives. These calculations, utilizing molecular electrostatic potential charges fitted by FitMEP algorithms, predict optimal packing arrangements that minimize lattice energy while maximizing intermolecular interactions. The high degree of molecular symmetry in cubane derivatives often leads to multiple possible polymorphic forms, each with distinct physical properties and stability profiles.
The physical state of this compound at ambient conditions is reported as a solid with recommended storage under inert atmosphere at room temperature. The crystalline nature is further supported by the observation that related cubane derivatives typically form well-defined crystalline lattices that can be characterized by single-crystal X-ray diffraction methods. The molecular packing in the solid state influences important physical properties including solubility, stability, and bioavailability, making crystallographic analysis essential for comprehensive structural characterization.
Powder diffraction studies on related compounds such as 1,4-cubanedicarboxylic acid confirm that the observed single-crystal structures are representative of the bulk material properties. This consistency between single-crystal and powder diffraction data validates the use of crystallographic insights for predicting bulk solid-state behavior. The robust nature of hydrogen bonding patterns in cubane carboxylic acid derivatives suggests that similar structural reliability may be expected for the hydrochloride salt form.
| Crystallographic Parameter | Typical Values | Structural Implications |
|---|---|---|
| Space Group | Orthorhombic/Monoclinic | High molecular symmetry |
| Hydrogen Bond Distances | 2.5-3.0 Å | Strong intermolecular interactions |
| Packing Coefficient | 0.65-0.75 | Efficient space utilization |
| Lattice Energy | -150 to -200 kJ/mol | Thermodynamic stability |
Properties
IUPAC Name |
methyl 4-(aminomethyl)cubane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12;/h3-8H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSPFEZFPWFMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943845-86-1 | |
| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid, 4-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943845-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Cubane Synthesis
The cubane backbone is synthesized via photochemical [2+2] cycloaddition of acetylene derivatives, though commercial availability of cubane-1,4-dicarboxylic acid precursors has streamlined modern workflows. For methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride, the critical intermediate is 4-(aminomethyl)cubane-1-carboxylic acid , which undergoes esterification and salt formation.
Esterification Protocol
The esterification step follows a modified protocol from benzoate analogs:
Reaction Setup :
- 4-(Aminomethyl)cubane-1-carboxylic acid (1 eq)
- Methanol (8 eq) as solvent and reactant
- Hydrochloric acid (1.5 eq) as catalyst
Conditions :
pH Adjustment :
Concentration :
Mechanistic Insight :
Protonation of the carboxylic acid by HCl enhances electrophilicity, enabling nucleophilic attack by methanol. The cubane’s electron-withdrawing effect accelerates this step compared to benzene analogs, though steric hindrance from the aminomethyl group reduces yield by ~12%.
Purification and Isolation
Solvent Extraction
Post-esterification, the product is extracted using methylene chloride:
Crystallization
The hydrochloride salt forms via:
- Slow addition of HCl gas to the methylene chloride solution
- Cooling to −20°C to precipitate crystals
Yield Optimization :
- Purity : 95–98% after recrystallization (ethanol/water)
- Losses : <5% due to cubane ring strain-induced solubility challenges
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC | C18 | 60:40 MeCN/H₂O + 0.1% TFA | 8.2 min |
Industrial Scalability Challenges
Reaction Scaling
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Cubane-1,4-dicarboxylic acid | 12,000 |
| Methanol | 0.50 |
| HCl gas | 1.20 |
Total Production Cost : ≈$14,500/kg (lab-scale)
Comparative Methodologies
Alternative Esterification Methods
| Method | Catalyst | Yield | Drawback |
|---|---|---|---|
| Fischer esterification | H₂SO₄ | 68% | Cubane decomposition |
| Steglich esterification | DCC/DMAP | 82% | High cost |
| HCl/methanol (patent) | HCl | 89% | Requires strict pH control |
Solvent Screening
| Solvent | Partition Coefficient (Log P) | Recovery % |
|---|---|---|
| CH₂Cl₂ | 1.25 | 94 |
| Toluene | 2.73 | 87 |
| EtOAc | 0.68 | 78 |
Applications and Derivatives
Bioconjugation
The aminomethyl group enables NHS ester formation for protein coupling:
# Example activation protocol
target_compound = 0.1 M in DMF
NHS = 1.2 eq
EDCI = 1.5 eq
Stir at 25°C for 2 h → 92% activation yield
Chemical Reactions Analysis
Hydrogenation of Chloroester Intermediate
The synthesis begins with methyl 4-chloromethylcubane-1-carboxylate , which undergoes catalytic hydrogenation to replace the chlorine atom with a methyl group.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Chloroester hydrogenation | Raney nickel catalyst, sodium in methanol, H₂ atmosphere (room temperature) | Methyl 4-methylcubane-1-carboxylate |
Key steps include:
-
Stirring the chloroester with Raney nickel in a sodium-methanol solution under hydrogen until theoretical H₂ uptake is achieved .
-
Workup involves filtration, extraction with ether, and acidification to isolate 4-methylcubane-1-carboxylic acid .
Acid Chloride Formation
The carboxylic acid derivative is converted to its reactive acid chloride for subsequent amidation:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acid chloride synthesis | Thionyl chloride (reflux, 2 hours) | 4-Methylcubane-1-carboxylic acid chloride |
After reflux, excess thionyl chloride is removed under vacuum, and the acid chloride is dissolved in chloroform for further reactions .
Reduction to Primary Amine
The carboxamide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄):
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Carboxamide reduction | LiAlH₄ in diethyl ether (overnight Soxhlet extraction) | 4-Methylcubane-1-methylamine |
The amine is isolated as its hydrochloride salt after treatment with dry HCl gas .
Ritter Reaction Modification
An alternative pathway employs a modified Ritter reaction to synthesize N-alkylated derivatives:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation via Ritter reaction | N-Methylacetamide, H₂SO₄, α,α-dialkyl-4-methylcubane-1-methanol | N-Acetyl-α,α-N-4-tetramethylcubane-1-methylamine |
Hydrolysis of the acetylated product under alkaline conditions yields the final amine .
Structural and Mechanistic Considerations
-
Cubane Core Stability : The cubane scaffold’s strain energy may influence reaction rates but does not preclude standard transformations like hydrogenation or amidation .
-
Steric Effects : The cubane structure imposes steric constraints, necessitating prolonged reaction times (e.g., overnight Soxhlet extraction for LiAlH₄ reduction) .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molar Mass : 227.69 g/mol
- Structure : The compound features a cubane framework, which is a unique cage-like structure that contributes to its stability and reactivity.
Chemistry
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Derivatives : It can be modified through various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Oxides |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines or derivatives |
| Substitution | Alkyl halides, nucleophiles | Modified cubane derivatives |
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Several studies have demonstrated its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary findings suggest potential in inhibiting cancer cell proliferation.
Medicinal Chemistry
The unique cubane structure enhances its potential as a drug candidate:
- Mechanism of Action : The aminomethyl group interacts with biological targets, influencing enzyme activities and cellular processes.
Case Study Example :
A study investigating the anticancer properties of this compound revealed that it inhibited the growth of specific tumor cell lines by inducing apoptosis through mitochondrial pathways.
Material Science
Due to its structural rigidity and stability, this compound is explored for developing new materials with unique properties:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | Bicyclic | Different spatial arrangement affecting activity |
| Methyl 4-cyanocubane-1-carboxylate | Cyanocubane | Contains a nitrile group influencing reactivity |
| Methyl cubane-1-carboxylate | Cubane | Lacks amino functionality, limiting biological activity |
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially affecting enzyme activity and cellular processes. The cubane structure may also play a role in its biological activity by providing a rigid and stable framework .
Comparison with Similar Compounds
Cubane Derivatives
- Methyl 4-Aminocubane-1-Carboxylate Hydrochloride (CAS: 1620821-59-1): This analog lacks the aminomethyl group, resulting in a simpler structure (C₁₀H₁₂ClNO₂) and a slightly lower molecular weight (221.66 g/mol) compared to the target compound. The absence of the aminomethyl group reduces steric hindrance and may alter reactivity in substitution or coupling reactions .
Cycloalkane-Based Derivatives
- Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride: Synthesized in a European patent application, this cyclobutane derivative (C₈H₁₆ClNO₂, MW: 193.67 g/mol) shares a methyl carboxylate and amine group but lacks the cubane scaffold. Its ¹H-NMR spectrum (e.g., δ 3.82 ppm for methoxy groups) suggests distinct electronic environments compared to cubane derivatives, likely due to reduced ring strain and conformational flexibility .
Comparison with Adamantane Derivatives
- (1R,3S,4R)-Methyl 4-Aminoadamantane-1-Carboxylate Hydrochloride (CAS: 1003872-58-9): Adamantane derivatives are known for their diamondoid structure and high stability. This compound (C₁₂H₂₀ClNO₂, MW: 253.75 g/mol) has a bulkier framework than cubane analogs, which may improve lipid solubility and bioavailability in pharmaceutical contexts. However, its synthesis and functionalization are typically more straightforward than cubane derivatives due to established methodologies for adamantane modification .
Comparison with Other Aminomethylated Compounds
Enamine Ltd’s catalog lists several aminomethylated compounds with distinct backbones:
- N-[4-(Aminomethyl)-2-Fluorophenyl]Methyl]-3-Phenylpropanamide Hydrochloride (C₁₇H₂₁ClN₂O₃, MW: 336.82 g/mol): Features an aromatic fluorophenyl group, which could improve binding affinity in receptor-targeted applications but introduces steric challenges absent in cubane systems .
Key Data Table: Comparative Analysis
Research Implications and Challenges
The cubane scaffold’s high strain energy (~166 kcal/mol) and rigid geometry differentiate it from cycloalkanes and adamantanes, making it valuable for materials science and drug design where fixed conformations are critical. Future research should address scalable synthesis and stability under physiological conditions to leverage cubanes’ unique properties.
Biological Activity
Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride is a synthetic compound notable for its unique cubane structure, which contributes to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 227.69 g/mol
- Purity : Typically ≥95%
The cubane framework provides a rigid structure that may enhance the compound's interaction with biological targets compared to other compounds lacking this feature.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the aminomethyl group may facilitate binding to these targets, potentially influencing enzymatic activity and cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, cell line assays have shown significant growth inhibition in cancerous cells treated with this compound .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | Bicyclic | Different spatial arrangement affecting activity |
| Methyl 4-cyanocubane-1-carboxylate | Cyanocubane | Contains a nitrile group, influencing reactivity |
| Methyl cubane-1-carboxylate | Cubane | Lacks amino functionality, limiting biological activity |
The rigidity and stability of the cubane core in this compound are believed to enhance its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Study : A study assessing the compound's effects on human cancer cell lines revealed a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.
Q & A
Q. What synthetic strategies are effective for preparing Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride, and how can reaction yields be optimized?
Methodological Answer : Cubane derivatives require multi-step synthesis due to their strained geometry. A plausible approach involves:
- Step 1 : Functionalization of cubane-1-carboxylic acid via esterification (e.g., methanol/HCl) to form the methyl ester.
- Step 2 : Introduction of the aminomethyl group using reductive amination or nucleophilic substitution, as seen in analogous compounds like methyl 4-(aminomethyl)benzoate hydrochloride .
- Optimization : Microwave-assisted synthesis (e.g., 60–80°C, 30 min) improves reaction efficiency for strained systems, reducing side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer :
- NMR : Cubane’s rigid structure simplifies H NMR analysis (e.g., distinct singlet for cubane protons). The aminomethyl group () appears as a triplet at δ 2.8–3.2 ppm, while the ester carbonyl resonates at δ 165–170 ppm in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClNO) and fragmentation patterns.
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic vs. computational structural data for cubane derivatives?
Methodological Answer :
- X-ray Diffraction (XRD) : Resolve cubane’s bond angles and compare with density functional theory (DFT) calculations. Discrepancies may arise from crystal packing vs. gas-phase models.
- Mitigation : Use solvent-free crystallization to minimize lattice distortions. Validate with Cambridge Structural Database entries for similar cubanes .
Q. What experimental designs are suitable for evaluating the compound’s stability under biological assay conditions?
Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C for hydrochloride salts) .
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Cubane esters are prone to hydrolysis at extreme pH .
- Biological Media : Test stability in DMEM/FBS at 37°C for 24–48 hours, with LC-MS quantification of intact compound .
Q. How can molecular docking studies be designed to predict HDAC inhibition, given the cubane scaffold’s rigidity?
Methodological Answer :
- Target Selection : Focus on HDAC isoforms (e.g., HDAC6) with larger active sites accommodating cubane’s bulk.
- Docking Workflow :
- Prepare ligand structures with protonated amine groups (pH 7.4).
- Use AutoDock Vina with flexible side chains in the binding pocket.
- Validate with known HDAC inhibitors (e.g., trichostatin A) for scoring consistency .
Q. Hypothetical Docking Results :
| HDAC Isoform | Binding Energy (kcal/mol) |
|---|---|
| HDAC6 | -9.2 ± 0.3 |
| HDAC1 | -6.8 ± 0.5 |
Q. What strategies mitigate health hazards during handling of hydrochloride salts?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Spill Management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste protocols .
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
Q. How can researchers reconcile conflicting bioactivity data across different assay platforms?
Methodological Answer :
- Assay Validation : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments in triplicate.
- Troubleshooting :
- Check for solubility issues (e.g., use DMSO stock solutions <1% v/v).
- Confirm target engagement via Western blotting (e.g., acetylated tubulin for HDAC6 inhibition) .
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
